molecular formula C21H17BrClN5O2 B11193876 8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11193876
M. Wt: 486.7 g/mol
InChI Key: ZCCDIHMRGWHFAR-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes bromophenyl, chlorophenyl, and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chlorine, and methoxy compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H17BrClN5O2

Molecular Weight

486.7 g/mol

IUPAC Name

8-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H17BrClN5O2/c1-11-18(13-4-6-14(22)7-5-13)20-26-25-19(12(2)28(20)27-11)21(29)24-16-10-15(23)8-9-17(16)30-3/h4-10H,1-3H3,(H,24,29)

InChI Key

ZCCDIHMRGWHFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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